The compound has the following identifiers:
It is used primarily as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring specific stereochemical configurations. The presence of the tert-butoxycarbonyl group allows for selective reactions while protecting the amino functionality during synthetic processes.
The synthesis of (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid can be achieved through several methods, primarily involving the protection of the amino group followed by the introduction of the methoxy group.
In industrial settings, biocatalysts or engineered microorganisms may be utilized to enhance yields and enantiomeric purity. For instance, specific strains of bacteria or yeast expressing relevant enzymes can facilitate production through fermentation processes.
The molecular structure of (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid can be represented as follows:
N[C@H]([C@@H](OC)C)C(O)=O
FYCWLJLGIAUCCL-QWWZWVQMSA-N
(2R,3S)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid can undergo various chemical reactions:
The mechanism of action for (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid involves its interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid include:
(2R,3S)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid has diverse applications in scientific research:
This compound's unique structural features make it valuable for research in organic synthesis and medicinal chemistry, particularly in developing new therapeutic agents with specific stereochemical configurations.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5